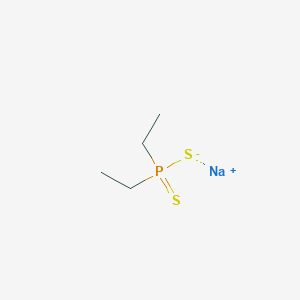![molecular formula C₃₁H₄₁N₅O₄S·HCl B1144625 N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride CAS No. 1383570-51-1](/img/new.no-structure.jpg)
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride is a synthetic compound known for its role as a pharmacokinetic enhancer. It is primarily used in combination with other antiretroviral drugs to improve their efficacy by inhibiting enzymes that metabolize these drugs, thereby increasing their concentration in the bloodstream.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving isopropylamine and a suitable thioamide precursor under acidic conditions.
Introduction of the Dioxo Group: The dioxo group is introduced via an oxidation reaction, typically using reagents like potassium permanganate or chromium trioxide.
Attachment of the Methylaza Group: This step involves the alkylation of the intermediate compound with a methylating agent such as methyl iodide.
Final Coupling: The final product is obtained by coupling the intermediate with cobicistat under controlled conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches.
Continuous Flow Chemistry: For certain steps, continuous flow reactors may be employed to enhance efficiency and control.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to achieve high purity.
化学反応の分析
Types of Reactions
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
科学的研究の応用
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and drug metabolism.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Primarily used in combination therapies for HIV treatment to enhance the efficacy of other antiretroviral drugs.
Industry: Employed in the development of new pharmacokinetic enhancers and drug formulations.
作用機序
The compound exerts its effects by inhibiting cytochrome P450 3A (CYP3A) enzymes, which are responsible for the metabolism of many drugs. By inhibiting these enzymes, the compound increases the concentration of co-administered drugs in the bloodstream, enhancing their therapeutic effects. The molecular targets include the active sites of CYP3A enzymes, where the compound binds and prevents the metabolism of other drugs.
類似化合物との比較
Similar Compounds
Ritonavir: Another pharmacokinetic enhancer used in HIV therapy.
Boceprevir: Used in the treatment of hepatitis C, also inhibits CYP3A enzymes.
Telaprevir: Similar to boceprevir, used for hepatitis C treatment.
Uniqueness
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride is unique due to its specific structure, which provides a high degree of selectivity and potency in inhibiting CYP3A enzymes. This selectivity reduces the likelihood of off-target effects and enhances the safety profile of the compound when used in combination therapies.
This detailed overview provides a comprehensive understanding of N-[Des-(2-Isopropyl-thiazol-4-yl)-13-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1383570-51-1 |
|---|---|
分子式 |
C₃₁H₄₁N₅O₄S·HCl |
分子量 |
616.21 |
同義語 |
N-[(1R,4R)-4-[[(2S)-2-Amino-4-(4-morpholinyl)-1-oxobutyl]amino]-5-phenyl-1-(phenylmethyl)pentyl]-Carbamic Acid 5-Thiazolylmethyl Ester Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)
![Toluene, [3H]](/img/structure/B1144558.png)


